Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
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Overview
Description
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex azo compound that features a copper ion coordinated with a sulfonated azo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of azo compounds, including Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-), often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. Catalysts such as palladium or molecular iodine may be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized azo derivatives .
Scientific Research Applications
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles
Mechanism of Action
The mechanism of action of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The copper ion plays a crucial role in stabilizing the structure and enhancing its chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with different applications and properties.
Sudan III: An azo dye used for staining and coloring purposes
Uniqueness
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific combination of functional groups and the presence of a copper ion, which imparts distinct chemical and physical properties compared to other azo dyes .
Properties
CAS No. |
85883-84-7 |
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Molecular Formula |
C16H16CuN3O6S+ |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxybenzenesulfonic acid;copper;hydron |
InChI |
InChI=1S/C16H15N3O6S.Cu/c20-12(8-16(22)18-11-4-2-1-3-5-11)10-17-19-14-9-13(26(23,24)25)6-7-15(14)21;/h1-9,20-21H,10H2,(H,18,22)(H,23,24,25);/p+1/b12-8-,19-17?; |
InChI Key |
ZYZOBPRIPGCGOH-KJRSBNFTSA-O |
Isomeric SMILES |
[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)\O.[Cu] |
Canonical SMILES |
[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O.[Cu] |
Origin of Product |
United States |
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